molecular formula C9H15NO2 B14388164 2-[(Morpholin-4-yl)methylidene]butanal CAS No. 88652-88-4

2-[(Morpholin-4-yl)methylidene]butanal

Katalognummer: B14388164
CAS-Nummer: 88652-88-4
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: FYJHIDLIISIRFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Morpholin-4-yl)methylidene]butanal is an organic compound that features both morpholine and butanal groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Morpholin-4-yl)methylidene]butanal typically involves the reaction of morpholine with butanal under specific conditions. One common method involves the condensation reaction between morpholine and butanal in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents in industrial settings is also optimized to ensure cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Morpholin-4-yl)methylidene]butanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[(Morpholin-4-yl)methylidene]butanal has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-[(Morpholin-4-yl)methylidene]butanal involves its interaction with specific molecular targets and pathways. The morpholine group can interact with various enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to changes in their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-4-(morpholin-4-yl)butanal
  • 2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile
  • 2-[(Morpholin-4-yl)methylidene]butanoate

Uniqueness

2-[(Morpholin-4-yl)methylidene]butanal is unique due to its specific combination of morpholine and butanal groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

88652-88-4

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

2-(morpholin-4-ylmethylidene)butanal

InChI

InChI=1S/C9H15NO2/c1-2-9(8-11)7-10-3-5-12-6-4-10/h7-8H,2-6H2,1H3

InChI-Schlüssel

FYJHIDLIISIRFX-UHFFFAOYSA-N

Kanonische SMILES

CCC(=CN1CCOCC1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.